molecular formula C14H15NO3S B13506375 4-Ethoxy-3-phenylbenzene-1-sulfonamide

4-Ethoxy-3-phenylbenzene-1-sulfonamide

Cat. No.: B13506375
M. Wt: 277.34 g/mol
InChI Key: KPUCMFUMQJJQMR-UHFFFAOYSA-N
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Description

4-Ethoxy-3-phenylbenzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with an ethoxy group at position 4, a phenyl group at position 3, and a sulfonamide (-SO₂NH₂) moiety at position 1. This compound’s structure imparts unique physicochemical properties, including moderate lipophilicity due to the ethoxy and phenyl groups, and hydrogen-bonding capacity via the sulfonamide group. Such features make it relevant in medicinal chemistry, particularly in targeting enzymes like carbonic anhydrases or proteases, where sulfonamides are known inhibitors .

Properties

Molecular Formula

C14H15NO3S

Molecular Weight

277.34 g/mol

IUPAC Name

4-ethoxy-3-phenylbenzenesulfonamide

InChI

InChI=1S/C14H15NO3S/c1-2-18-14-9-8-12(19(15,16)17)10-13(14)11-6-4-3-5-7-11/h3-10H,2H2,1H3,(H2,15,16,17)

InChI Key

KPUCMFUMQJJQMR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-3-phenylbenzene-1-sulfonamide can be achieved through several methods. One common approach involves the reaction of 4-ethoxybenzenesulfonyl chloride with aniline in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. For example, microwave-assisted synthesis has been reported to provide high yields and shorter reaction times. Additionally, the use of continuous flow reactors can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-3-phenylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

    Nucleophilic Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where the sulfonamide nitrogen is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

    Nucleophilic Substitution: Reagents such as sodium azide or amines.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Major Products Formed:

    Nitration: Formation of nitro derivatives.

    Sulfonation: Formation of sulfonic acid derivatives.

    Halogenation: Formation of halogenated derivatives.

    Nucleophilic Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

4-Ethoxy-3-phenylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Ethoxy-3-phenylbenzene-1-sulfonamide involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound inhibits the synthesis of folic acid in bacteria by binding to the enzyme dihydropteroate synthase. This inhibition prevents the bacteria from synthesizing essential nucleotides, leading to their death. The compound may also interact with other molecular pathways, depending on its specific application.

Comparison with Similar Compounds

Key Structural Attributes :

  • IUPAC Name : 4-Ethoxy-3-phenylbenzenesulfonamide
  • Molecular Formula: C₁₄H₁₅NO₃S
  • Functional Groups : Ethoxy (-OCH₂CH₃), phenyl (-C₆H₅), sulfonamide (-SO₂NH₂).

Comparison with Structurally Similar Sulfonamide Derivatives

Structural and Functional Group Variations

The following table summarizes key differences between 4-ethoxy-3-phenylbenzene-1-sulfonamide and analogous compounds:

Compound Name Molecular Formula Substituents/Modifications Key Distinctions Reference
This compound C₁₄H₁₅NO₃S Ethoxy (C4), phenyl (C3), sulfonamide (C1) Baseline for comparison
N-ethyl-4-methoxy-3-nitro-N-phenylbenzene-1-sulfonamide C₁₅H₁₅N₂O₅S Nitro (C3), methoxy (C4), ethyl-phenyl groups Enhanced electrophilicity due to nitro group; higher reactivity in SNAr reactions
N-(4-fluoro-3-methoxyphenyl)-4-hydroxybenzene-1-sulfonamide C₁₃H₁₂FNO₄S Fluorine (C4), hydroxy (C4), methoxy (C3) Increased metabolic stability and lipophilicity from fluorine
3-Fluoro-4-(trifluoromethyl)benzene-1-sulfonamide C₇H₅F₄NO₂S Trifluoromethyl (C4), fluorine (C3) High electronegativity and bioactivity; similarity index = 0.67
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-4-ethoxy-3-fluorobenzenesulfonamide C₁₆H₂₂F₃N₅O₃S Triazine ring, dimethylamino groups, fluorine Enhanced π-π stacking and nucleophilic substitution potential

Uniqueness of this compound

  • Structural Balance : The ethoxy group provides moderate hydrophobicity without excessive steric hindrance, unlike bulkier substituents (e.g., trifluoromethyl in ).
  • Versatility : The phenyl group at C3 enables π-π interactions with aromatic residues in enzyme binding pockets, a feature absent in simpler analogs like 4-(trifluoromethyl)benzenesulfonamide .
  • Synthetic Flexibility : Compared to triazine-containing derivatives (e.g., ), this compound avoids the complexity of heterocyclic ring systems, simplifying scale-up.

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